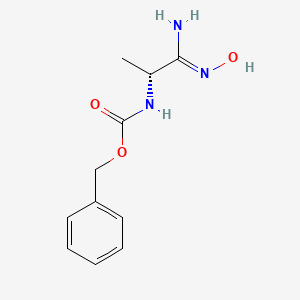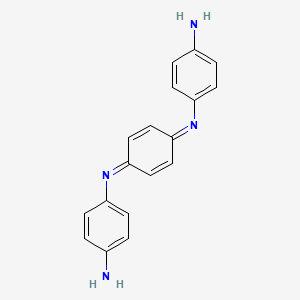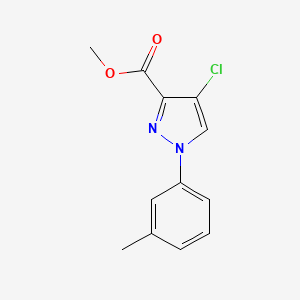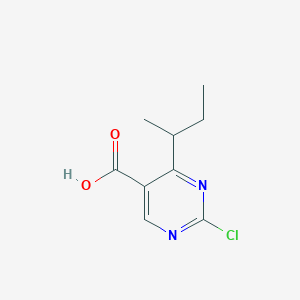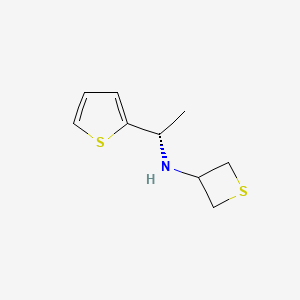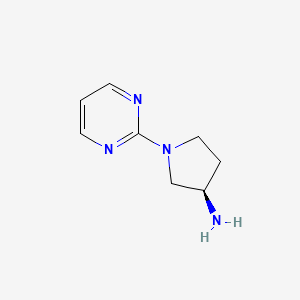![molecular formula C9H12N2O B12947503 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one is a heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: This compound shares the core fused ring system but lacks the propan-2-one substituent.
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate: This derivative features an ester functional group instead of the ketone group.
Uniqueness
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one is unique due to the presence of the propan-2-one substituent, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional chemical modifications and interactions, making the compound a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-7(12)5-8-6-9-3-2-4-11(9)10-8/h6H,2-5H2,1H3 |
Clave InChI |
PNNVXBPPNVQEMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NN2CCCC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


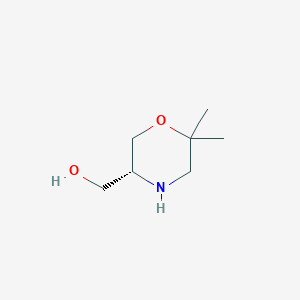
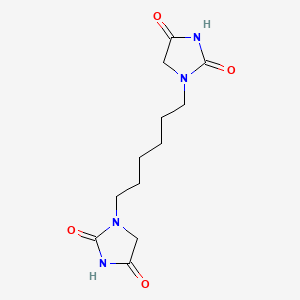
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
